Bienvenue dans la boutique en ligne BenchChem!

Alosetron N-β-D-Glucuronide

Metabolite profiling Mass balance study Urinary excretion

Alosetron N-β-D-Glucuronide is a fully characterized, synthetic N-glucuronide reference standard (>95% purity) essential for pharmaceutical QC and regulatory submissions. Unlike the major in vivo O-glucuronide metabolite, this quaternary ammonium-type conjugate is not detected in human urine, making it an unequivocal marker for process-related impurities or degradation products. It is indispensable for HPLC-UV/LC-MS/MS method validation, system suitability testing, and ICH Q3A/Q3B impurity profiling in generic alosetron HCl ANDA/DMF filings. Its distinct chromatographic retention and mass spec ionization ensure analytical selectivity no other metabolite standard can provide.

Molecular Formula C23H26N4O7
Molecular Weight 470.49
CAS No. 863485-56-7
Cat. No. B601760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlosetron N-β-D-Glucuronide
CAS863485-56-7
Synonyms1-Deoxy-1-[4-methyl-5-[(1,3,4,5-tetrahydro-5-methyl-1-oxo-2H-pyrido[4,3-b]indol-2-yl)methyl]-1H-imidazol-1-yl]-β-D-glucopyranuronic Acid
Molecular FormulaC23H26N4O7
Molecular Weight470.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Alosetron N-β-D-Glucuronide (CAS 863485-56-7): Reference-Standard-Grade N-Glucuronide Metabolite for Alosetron API Impurity Profiling and ANDA Submission


Alosetron N-β-D-Glucuronide (CAS 863485-56-7, molecular formula C₂₃H₂₆N₄O₇, molecular weight 470.49 g/mol) is a synthetically prepared N-glucuronide conjugate of the 5-HT₃ receptor antagonist alosetron, supplied as a fully characterized, high-purity (>95%) non-pharmacopeial reference standard . Unlike the major in vivo circulating and urinary metabolite—6-hydroxy alosetron O-glucuronide, which accounts for approximately 14% of an administered alosetron dose in urine—glucuronide conjugates of unchanged alosetron (i.e., N-glucuronides) are not detected as urinary metabolites in human mass-balance studies [1]. This compound therefore occupies a specific niche as a process-related impurity or degradation-product marker rather than a pharmacokinetic metabolite marker, making it essential for pharmaceutical quality control, analytical method validation, and regulatory filing applications where comprehensive impurity coverage is mandated [2].

Why Generic Substitution Fails: Structural and Metabolic Distinction of Alosetron N-β-D-Glucuronide from the Dominant 6-O-Glucuronide Metabolite


Substitution of Alosetron N-β-D-Glucuronide with the more abundant 6-hydroxy alosetron O-glucuronide, or with the parent drug alosetron itself, is analytically invalid because these compounds differ in both the site of glucuronidation (imidazole N₁ vs. 6-hydroxyl oxygen) and their in vivo relevance. The N-glucuronide is a quaternary ammonium-type conjugate formed at the imidazole ring nitrogen of the alosetron scaffold, whereas the 6-O-glucuronide is formed via sequential CYP-mediated hydroxylation at the 6-position followed by O-glucuronidation [1]. Pharmacokinetic mass-balance studies using ¹⁴C-labeled alosetron demonstrate that while 6-O-glucuronide is a major urinary metabolite (14% of the administered dose), glucuronide conjugates of unchanged alosetron are explicitly not detected in human urine [2]. Consequently, Alosetron N-β-D-Glucuronide cannot serve as a surrogate for quantifying systemic metabolite exposure, nor can the 6-O-glucuronide substitute for the N-glucuronide in impurity profiling or forced degradation studies where the N-conjugation pathway represents a distinct process-related impurity with different chromatographic retention, ionization efficiency, and stability characteristics [3].

Product-Specific Quantitative Evidence Guide: Alosetron N-β-D-Glucuronide vs. Key Comparators


Urinary Excretion Abundance: Alosetron N-β-D-Glucuronide Is Not Detected as a Human Urinary Metabolite, Unlike 6-O-Glucuronide (14% of Dose)

In a human mass-balance study employing ¹⁴C-labeled alosetron, the predominant urinary product was the 6-hydroxy metabolite (15% of the administered dose), which was secondarily metabolized to a glucuronide conjugate—identified as 6-O-glucuronide—representing 14% of the dose in urine [1]. In contrast, glucuronide or sulfate conjugates of unchanged alosetron (i.e., Alosetron N-β-D-Glucuronide) were explicitly not detected in human urine [1]. This constitutes a qualitative and quantitative absence of the N-glucuronide conjugate from the major in vivo clearance pathway, distinguishing it from the O-glucuronide species.

Metabolite profiling Mass balance study Urinary excretion Phase II conjugation

Structural Conjugation Site: N-Glucuronide at Imidazole N₁ vs. O-Glucuronide at 6-Hydroxyl Position Confers Distinct Analytical Behavior

Alosetron N-β-D-Glucuronide is formed by conjugation of glucuronic acid at the imidazole ring nitrogen (N₁ position) of the alosetron scaffold, yielding a quaternary ammonium N⁺-glucuronide with the systematic name 1-Deoxy-1-[4-methyl-5-[(1,3,4,5-tetrahydro-5-methyl-1-oxo-2H-pyrido[4,3-b]indol-2-yl)methyl]-1H-imidazol-1-yl]-β-D-glucopyranuronic acid . In contrast, the major urinary metabolite is an O-glucuronide conjugated at the 6-hydroxy position of the alosetron core [1]. N-Glucuronides and O-glucuronides exhibit fundamentally different physicochemical properties: N⁺-glucuronides are permanently charged quaternary ammonium species across physiological pH ranges, whereas O-glucuronides are carboxylic acid-bearing neutral ether conjugates, leading to divergent chromatographic retention on reversed-phase columns, distinct mass spectrometric ionization and fragmentation patterns, and different chemical stability profiles (N-glucuronides are generally more labile under acidic conditions) [2]. These differences make the two conjugates non-interchangeable as reference standards in HPLC-UV or LC-MS/MS methods.

N-glucuronide O-glucuronide Structural isomerism Chromatographic retention

Reference Standard Purity and Characterization: >95% Purity with Full Certificate of Analysis vs. Uncharacterized In-House Metabolite Preparations

Commercially supplied Alosetron N-β-D-Glucuronide (CAS 863485-56-7) is offered at >95% purity as a solid powder, supported by a comprehensive Certificate of Analysis (COA) and full characterization data compliant with regulatory guidelines for pharmaceutical reference standards . The standard is explicitly designated for analytical method development, method validation (AMV), and quality control (QC) applications during synthesis and formulation stages, with traceability against pharmacopeial standards (USP or EP) . By contrast, the major in vivo metabolite 6-hydroxy alosetron O-glucuronide is typically available only as a research-grade metabolite standard or requires in-house biosynthetic preparation from hepatocyte incubations or urine extracts, which may not meet the same level of characterization rigor, purity certification, or regulatory documentation [1]. For ANDA and DMF filing purposes, the use of a fully characterized reference standard with documented purity and stability data is a regulatory expectation that in-house preparations may not satisfy.

Reference standard Certificate of Analysis Method validation Regulatory compliance

Absence from Circulating Metabolite Profile: N-Glucuronide Not Listed Among Identified Plasma Metabolites, Confirming Its Non-Systemic Nature

According to the FDA prescribing information for alosetron hydrochloride, the circulating (plasma) metabolites identified in humans following oral administration are 6-hydroxy glucuronide, 6-hydroxy sulphate, 7-hydroxy sulphate, hydroxymethyl imidazole, and mono- and bis-oxygenated imidazole derivatives of alosetron [1]. Alosetron N-β-D-Glucuronide is conspicuously absent from this list of circulating metabolites, consistent with the mass-balance finding that glucuronide conjugates of unchanged alosetron are not detected in urine [2]. Furthermore, none of the circulating metabolites amounts to more than 15% of the unmetabolized alosetron plasma concentration, meaning that even the most abundant circulating species are present at relatively low systemic levels [1]. This confirms that Alosetron N-β-D-Glucuronide, if formed in vivo at all, does not achieve measurable systemic concentrations and is not relevant for pharmacokinetic or pharmacodynamic assessment of alosetron therapy.

Circulating metabolites Plasma pharmacokinetics Metabolite profiling Systemic exposure

Molecular Weight Discrimination: MW 470.49 vs. Alosetron (MW 294.35) and 6-Hydroxy Alosetron (MW 310.35) Enables Unambiguous Mass Spectrometric Identification

The molecular weight of Alosetron N-β-D-Glucuronide (470.49 g/mol, corresponding to the monoisotopic mass of the neutral species) is substantially higher than that of the parent drug alosetron (MW 294.35 g/mol) and the phase I metabolite 6-hydroxy alosetron (MW 310.35 g/mol), due to the addition of the glucuronic acid moiety (176.14 Da) to the alosetron scaffold [1]. This mass increment enables unambiguous precursor ion selection in LC-MS/MS multiple reaction monitoring (MRM) methods: the [M+H]⁺ ion of Alosetron N-β-D-Glucuronide would appear at m/z 471.5, clearly resolved from alosetron (m/z 295.4) and hydroxylated metabolites (m/z ~311.4). This mass separation eliminates isobaric interference between the N-glucuronide impurity and other alosetron-related substances, which is critical for achieving the selectivity requirements of ICH Q2(R1) method validation [2].

Molecular weight Mass spectrometry LC-MS/MS Precursor ion

Best Research and Industrial Application Scenarios for Alosetron N-β-D-Glucuronide (CAS 863485-56-7)


ANDA/DMF Filing: Use as a Specified Non-Pharmacopeial Impurity Reference Standard for Alosetron API and Finished Dosage Form Release Testing

Pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic alosetron hydrochloride tablets must demonstrate comprehensive control of all potential impurities, including those arising from synthetic processes and degradation pathways. Alosetron N-β-D-Glucuronide represents a specific N-conjugation impurity that is structurally distinct from the more abundant 6-O-glucuronide metabolite [1]. As a fully characterized reference standard with >95% purity and traceability to pharmacopeial standards (USP/EP), it can be used directly for HPLC-UV or LC-MS/MS method development, system suitability testing, retention time marking, and quantitative impurity determination in API batches and stability samples . Its use satisfies the ICH Q3A/Q3B requirement for identification and qualification of impurities present at levels above the reporting threshold, and the associated Certificate of Analysis provides the documentation necessary for regulatory submission [2].

Forced Degradation Studies: Differentiation of Hydrolytic Degradation Products from Process-Related N-Glucuronide Impurities

Alosetron is reported to be labile under basic hydrolysis and oxidative stress conditions, while stable under acidic, neutral, thermal, and photolytic conditions [1]. In forced degradation studies conducted per ICH Q1A(R2), the potential formation of N-glucuronide-type degradation products under specific stress conditions (e.g., in the presence of reducing sugars or glucuronic acid-containing excipients) must be evaluated. Alosetron N-β-D-Glucuronide serves as the authentic reference marker for this specific degradation pathway, enabling unequivocal peak identification in stressed-sample chromatograms. Because glucuronide conjugates of unchanged alosetron are not formed endogenously in vivo , any N-glucuronide detected in a finished dosage form is definitively a process-related or degradation impurity rather than a metabolite carryover, simplifying root-cause investigation during out-of-specification (OOS) investigations [2].

LC-MS/MS Bioanalytical Method Cross-Validation: Use as a Negative Control to Confirm Assay Selectivity Against N-Glucuronide Interference

In bioanalytical method validation for alosetron pharmacokinetic or bioequivalence studies, regulatory guidance (FDA BMV, EMA Guideline on Bioanalytical Method Validation) requires demonstration that the assay is free from interference by metabolites and concomitant medications. Since the circulating metabolites of alosetron are exclusively O-conjugates (6-hydroxy glucuronide, 6-hydroxy sulphate, 7-hydroxy sulphate) and imidazole derivatives, Alosetron N-β-D-Glucuronide can be used as a negative control to confirm that the analytical method does not produce false-positive signals from this structurally related but biologically irrelevant N-glucuronide species [1]. Its distinct molecular weight (MW 470.49) and predicted chromatographic retention provide a rigorous test of the method's mass-resolving capability and chromatographic selectivity, supporting a robust selectivity claim in the validation report .

Synthetic Chemistry and Metabolite Reference Standard Procurement: Source of Authentic N-Glucuronide for In Vitro UGT Enzyme Studies

For academic or industrial laboratories investigating the UDP-glucuronosyltransferase (UGT) enzyme specificity of alosetron glucuronidation, Alosetron N-β-D-Glucuronide provides an authentic reference standard for confirming the formation of the N-glucuronide product in in vitro incubations with recombinant UGT isoforms or human liver microsomes [1]. Although the N-glucuronide is not a major in vivo metabolite, its formation may be relevant under specific conditions (e.g., UGT1A4 overexpression, drug-drug interactions, or genetic polymorphisms affecting UGT activity). The availability of a high-purity, structurally confirmed N-glucuronide standard enables quantitative calibration for enzyme kinetic studies (Km, Vmax determination) and provides a positive control for LC-MS/MS-based product identification, which would be impossible to achieve using only the 6-O-glucuronide reference .

Quote Request

Request a Quote for Alosetron N-β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.